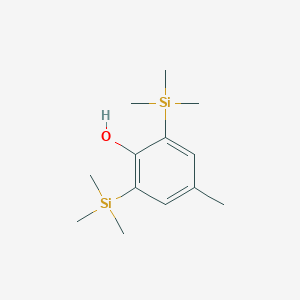

4-Methyl-2,6-bis(trimethylsilyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

18033-63-1 |

|---|---|

Molecular Formula |

C13H24OSi2 |

Molecular Weight |

252.50 g/mol |

IUPAC Name |

4-methyl-2,6-bis(trimethylsilyl)phenol |

InChI |

InChI=1S/C13H24OSi2/c1-10-8-11(15(2,3)4)13(14)12(9-10)16(5,6)7/h8-9,14H,1-7H3 |

InChI Key |

LNKMYHJIANOPBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)[Si](C)(C)C)O)[Si](C)(C)C |

Origin of Product |

United States |

Synthesis and Derivatization

The synthesis of 4-Methyl-2,6-bis(trimethylsilyl)phenol typically involves the introduction of trimethylsilyl (B98337) groups onto the p-cresol (B1678582) backbone. A common strategy is the ortho-silylation of a pre-functionalized phenol (B47542).

A documented synthesis starts from 2-bromo-4-methyl-6-(trimethylsilyl)phenol. This intermediate is then subjected to a second silylation step to introduce the second trimethylsilyl group. The reaction with trimethylsilyl chloride (TMSCl) can be facilitated by a strong base to afford the desired product. rsc.org A PhD dissertation citing the work of Akai and co-workers describes the preparation of this compound from 2-bromo-4-methyl-6-(trimethylsilyl)phenol in quantitative yield. umich.edu

While specific derivatization reactions of this compound are not extensively documented in readily available literature, its structure suggests several potential transformations. The phenolic hydroxyl group, although sterically hindered, could react under forcing conditions or with smaller reagents. More likely, the trimethylsilyl groups themselves could be targets for modification, or the entire molecule could serve as a ligand for metal complexes.

Spectroscopic and Structural Elucidation of 4 Methyl 2,6 Bis Trimethylsilyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR spectroscopy of 4-Methyl-2,6-bis(trimethylsilyl)phenol provides distinct signals that correspond to the different types of protons in the molecule. Research indicates that the spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, shows four primary signals. umich.edu

The two aromatic protons on the phenol (B47542) ring are chemically equivalent due to the symmetrical substitution pattern and appear as a singlet at approximately δ 7.15 ppm. umich.edu The single proton of the hydroxyl (-OH) group is observed as a singlet at δ 4.84 ppm. umich.edu The three protons of the methyl group at the para position (C4) also produce a singlet, found at δ 2.25 ppm. umich.edu The eighteen protons of the two equivalent trimethylsilyl (B98337) (TMS) groups give rise to a strong, sharp singlet at δ 0.26 ppm. umich.edu The high integration value (18H) of this peak is a characteristic feature for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | Singlet | 2H | Aromatic protons (H-3, H-5) |

| 4.84 | Singlet | 1H | Hydroxyl proton (-OH) |

| 2.25 | Singlet | 3H | Methyl protons (-CH₃) |

| 0.26 | Singlet | 18H | Trimethylsilyl protons (-Si(CH₃)₃) |

Data recorded in CDCl₃ at 500 MHz. umich.edu

While specific experimental data for the ¹³C NMR spectrum of this compound is not detailed in the surveyed literature, the expected spectrum can be predicted based on the molecule's structure. Due to the symmetry of the compound, a total of six distinct carbon signals would be anticipated.

The carbon atom attached to the hydroxyl group (C1) would appear in the downfield region typical for phenolic carbons. The two equivalent aromatic carbons bearing the trimethylsilyl groups (C2, C6) and the two equivalent unsubstituted aromatic carbons (C3, C5) would also have distinct chemical shifts. The carbon atom at the para-position bearing the methyl group (C4) would produce another signal. The methyl carbon of the p-cresol (B1678582) backbone and the carbons of the two equivalent trimethylsilyl groups would be expected in the upfield region of the spectrum.

²⁹Si NMR spectroscopy is a valuable tool for characterizing organosilicon compounds. For this compound, a single resonance would be expected in the ²⁹Si NMR spectrum. This is because the two trimethylsilyl groups are chemically equivalent due to the symmetrical nature of the molecule. The precise chemical shift would provide information about the electronic environment of the silicon atoms. However, specific experimental ²⁹Si NMR data for this compound are not available in the reviewed scientific literature.

Variable temperature (VT) NMR studies are often employed to investigate dynamic processes in molecules, such as conformational changes or restricted rotation around bonds. In the case of this compound, VT NMR could potentially be used to study the rotation around the C-Si bonds or the C-O bond. Such studies could reveal information about the energy barriers to these rotations. At present, there are no specific variable temperature NMR spectroscopic investigations for this compound reported in the available literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Although a specific, fully assigned IR spectrum for this compound is not provided in the reviewed literature, the characteristic absorption bands can be predicted based on its structure.

A broad absorption band would be expected in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this band can indicate the extent of hydrogen bonding. C-H stretching vibrations from the aromatic ring and the methyl groups would appear around 3100-2850 cm⁻¹. The presence of the silicon-carbon bond of the trimethylsilyl groups would be confirmed by characteristic Si-C stretching and bending vibrations, typically observed in the regions of 1250 cm⁻¹ and 840 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Aliphatic C-H (-CH₃, -Si(CH₃)₃) |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250 | Si-C stretch | Trimethylsilyl |

| ~840 | Si-C rock | Trimethylsilyl |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A detailed analysis of the ultraviolet-visible (UV-Vis) absorption spectrum for this compound could not be compiled as no specific spectral data for this compound were found in the surveyed literature. Typically, the UV-Vis spectrum of a phenolic compound is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. For this compound, it would be expected that the electron-donating methyl and trimethylsilyl groups would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol. However, without experimental data, a quantitative description of its UV-Vis spectroscopic properties cannot be provided.

X-ray Crystallography

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound and its derivatives is not available in the reviewed scientific literature. For structurally related phenols, X-ray diffraction has been a key technique to understand the impact of bulky substituents on the crystal packing and molecular geometry.

Analysis of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding

A definitive analysis of the intramolecular and intermolecular interactions for this compound, including specific details on hydrogen bonding, cannot be presented due to the absence of crystallographic data. In phenols, the hydroxyl group is a potent hydrogen bond donor and acceptor. The steric bulk of the two trimethylsilyl groups in the ortho positions would be expected to significantly influence the nature of hydrogen bonding. It is plausible that steric hindrance might prevent the formation of extensive intermolecular hydrogen-bonded networks commonly observed in less substituted phenols, potentially favoring intramolecular interactions or forming unique packing motifs. However, without experimental data on bond distances and angles, any discussion remains speculative.

Reactivity and Mechanistic Investigations of 4 Methyl 2,6 Bis Trimethylsilyl Phenol

General Reactivity Profiles of Sterically Hindered Phenols

Sterically hindered phenols are a class of organic compounds characterized by a phenolic hydroxyl group flanked by bulky substituent groups at the ortho positions of the benzene (B151609) ring. This structural arrangement imparts unique reactivity profiles that distinguish them from unhindered phenols. The primary role of these bulky groups is to create steric hindrance around the hydroxyl group, which modulates its accessibility and reactivity. This steric shield makes it difficult for the hydroxyl group to react with other molecules, a feature that is central to their primary application as antioxidants.

The key function of hindered phenols is to act as free radical scavengers. They interrupt oxidative chain reactions by donating the hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals. This process generates a phenoxy radical, which is significantly stabilized by two main factors: resonance delocalization of the unpaired electron across the aromatic ring and the steric protection afforded by the bulky ortho substituents. This stabilization prevents the phenoxy radical from initiating new oxidation chains, thus terminating the destructive cycle.

The reactivity of hindered phenols is influenced by the number and nature of the bulky groups. For instance, poly-hindered phenols, which contain multiple phenolic rings, generally offer superior thermal stability compared to their mono-hindered counterparts. The degree of hindrance also affects their efficacy, with partially-hindered phenols showing the highest reactivity towards peroxy radicals, making them suitable for stabilizing materials that are particularly sensitive to oxidation. Their effectiveness can often be enhanced synergistically when used in combination with secondary antioxidants like phosphites and thioethers.

Influence of Trimethylsilyl (B98337) Groups on Reaction Pathways and Selectivity

The introduction of trimethylsilyl (TMS) groups at the ortho positions of a phenol (B47542), as in 4-Methyl-2,6-bis(trimethylsilyl)phenol, significantly influences its chemical behavior. Trimethylsilyl groups are exceptionally bulky, providing substantial steric hindrance that can enable the isolation of otherwise reactive molecules. This steric effect is a dominant factor in directing reaction pathways.

Beyond steric bulk, silyl (B83357) groups also exert electronic effects that alter the reactivity of the phenol. Compared to more common alkyl-based hindering groups like tert-butyl, silyl ethers are generally less electron-withdrawing than benzyl (B1604629) ethers, which can increase the reactivity of a donor molecule. The presence of O-silyl groups can lead to a significant increase in the rate of certain reactions, an effect attributed not only to their electronic nature but also to their ability to induce conformational changes in the ring structure. For example, the enhanced reactivity of silylated glycosyl donors is partly due to the O-silyl group being less electron-withdrawing than a benzyl group and also due to the bulky silyl groups causing a change in the sugar ring conformation.

In the context of this compound, the TMS groups serve multiple roles. They act as protecting groups for the ortho positions, preventing electrophilic attack at these sites and directing it elsewhere on the ring. The Si-O bond, formed when the phenolic proton is replaced by a silyl group, is strong and shields the hydroxyl functionality from pH variations. This silylation of the hydroxyl group is a common strategy for protecting alcohols and phenols during multi-step syntheses. The choice of silylating agent and reaction conditions allows for selective protection. The dehydrogenative silylation of alcohols, catalyzed by various transition metals, offers an alternative route to form Si-O bonds, which can be advantageous for introducing hindered silyl groups.

The table below summarizes the influence of different substituent groups on the properties of phenols.

| Substituent Group | Primary Influence | Impact on Reactivity | Typical Application |

| tert-Butyl | Steric Hindrance | Decreases accessibility of OH group, stabilizes phenoxy radical | Antioxidants |

| Trimethylsilyl (TMS) | Steric Hindrance & Electronic Effects | Increases steric bulk, can increase donor reactivity, directs substitution | Protecting Group, Synthetic Intermediate |

| Methyl | Electronic (Donating) | Activates the aromatic ring towards electrophilic substitution | General Chemical Synthesis |

| Acetyl | Electronic (Withdrawing) | Deactivates the aromatic ring, "disarms" donor molecules | Protecting Group |

Oxidative Transformations, including Dehydrogenation Reactions

The oxidation of sterically hindered phenols like this compound is a cornerstone of their chemistry, often proceeding via one-electron pathways to generate phenoxy radicals. The interaction between phenols and peroxy radicals typically leads to oxidized phenol derivatives. For 2,6-di-tert-butyl-4-methylphenol, a close structural analog, oxidation with peroxy radicals yields peroxy-cyclohexadienones. The initial step is the abstraction of the phenolic hydrogen to form a stable phenoxy radical.

This radical intermediate is the key to subsequent transformations. Due to the steric shielding by the ortho-trimethylsilyl groups, the radical oxygen has limited accessibility, promoting reactions at other sites of the molecule, such as the para-methyl group or the aromatic ring itself. Dehydrogenation of cyclohexanones and cyclohexenones is a common strategy for preparing phenols, often utilizing catalysts like palladium. In the reverse sense, the oxidation of the phenol can be seen as a dehydrogenative process. The phenoxy radical can undergo further reactions, including coupling to form dimers or reacting with other radical species present in the medium. The specific products formed during oxidation are highly dependent on the oxidant used and the reaction conditions. For example, oxidation of 2,6-di-tert-butylphenol (B90309) can yield products such as the corresponding p-benzoquinone and diphenoquinone.

Catalytic ozonation is another method for oxidative degradation. The degradation of a similar compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), over a nano-Fe3O4 catalyst was shown to proceed via the generation of hydroxyl radicals, leading to a variety of oxidation products. This highlights that under strong oxidative conditions, ring cleavage and fragmentation can occur.

Cycloaddition Reactions, e.g., [4+2] Cycloadditions

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for forming six-membered rings. The participation of phenol derivatives in such reactions is less common but possible, especially when the aromatic ring is activated or part of a diene system. For this compound, direct participation of the phenol ring as the diene in a [4+2] cycloaddition would require dearomatization, which is energetically unfavorable.

However, silyl groups can play a significant role in mediating or influencing cycloaddition pathways. In some cases, silyl enol ethers are used as reactants in [2+2] cycloadditions to form cyclobutane (B1203170) rings. The presence of silyl groups can also influence the mechanism of formal [4+2] cycloadditions. For instance, calculations have shown that some metal-catalyzed cycloadditions between diazines and siloxy alkynes, which yield [4+2] products, may proceed through an initial [2+2] cycloaddition followed by the migration of a silylium (B1239981) ion and ring reconstruction. This silylium ion mediated [2+2] cycloaddition (SMC) mechanism highlights a non-traditional pathway to formal Diels-Alder products, where the silyl group is an active participant in the reaction mechanism rather than just a spectator substituent. The catalytic generation of C(1)-ammonium enolates from α-silyl-carboxylic acids provides access to precursors for various cycloaddition reactions.

Nucleophilic and Electrophilic Addition Processes

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the interplay of its functional groups. The phenol ring is electron-rich and generally susceptible to electrophilic attack. However, the two bulky trimethylsilyl groups at the ortho positions and the methyl group at the para position create significant steric hindrance, leaving only the meta positions (3 and 5) as sterically accessible for electrophilic addition. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the electronic effect of the TMS groups also influences the regioselectivity.

Conversely, nucleophilic addition to an unactivated benzene ring is very difficult. Such reactions typically require the ring to be highly electron-deficient, for example, by complexation to a metal center which acts as an activating group. The phenolic hydroxyl group itself can act as a nucleophile. Its reactivity is somewhat diminished by the steric hindrance of the adjacent TMS groups, but it can still participate in reactions such as etherification or esterification under appropriate conditions. Deprotonation to the more nucleophilic phenoxide ion would enhance its reactivity.

The table below outlines potential addition reactions for the compound.

| Reaction Type | Attacking Species | Likely Site of Attack | Controlling Factors |

| Electrophilic Addition | Electrophile (e.g., Br⁺) | C3 or C5 position of the ring | Steric hindrance from ortho-TMS and para-CH₃ groups; directing effects of OH and CH₃ groups. |

| Nucleophilic Addition | Nucleophile (e.g., R-Li) | Unlikely on the ring without activation | High electron density of the aromatic ring. |

| Nucleophilic Substitution (at OH) | Electrophile (e.g., CH₃I) after deprotonation | Phenolic Oxygen | Steric hindrance from ortho-TMS groups; basicity of the medium. |

Dimerization and Oligomerization Phenomena

Dimerization is a common reaction pathway for phenols, particularly under oxidative conditions. The process is typically initiated by the formation of a phenoxy radical, which can then couple with another radical. The structure of the resulting dimer depends on the positions where the radicals couple, which can involve C-C or C-O bond formation. For this compound, the phenoxy radical is stabilized by resonance, with unpaired electron density at the oxygen, the two ortho-carbons, and the para-carbon.

However, the ortho and para positions are blocked by the trimethylsilyl and methyl groups, respectively. This structural feature severely restricts the possible modes of dimerization. C-C coupling at the ortho or para positions is impossible. C-O coupling to form a diphenyl ether linkage is also sterically hindered. The most likely coupling would occur at the unsubstituted meta positions, leading to a C-C linked biphenyl (B1667301) structure, although this is less favorable electronically. The primary outcome of oxidation for highly hindered phenols is often the formation of stable radicals or products derived from reaction at the para-substituent if it is susceptible to further reaction (e.g., oxidation of a para-methyl to a benzyl radical followed by coupling). Phytophenol dimerization reactions are governed by several rules, including the general exclusion of the meta position from coupling, a preference for C-C bonding, and the involvement of exocyclic double bonds if present. Given the substitution pattern of this compound, stable phenoxy radical formation may be favored over rapid dimerization.

Ring Opening Reactions in Trimethylsilylated Epoxides and Analogues

Epoxides are highly strained three-membered rings that readily undergo ring-opening reactions with a wide range of nucleophiles. The presence of a trimethylsilyl group within the molecule can influence these reactions. If an epoxide ring were adjacent to the this compound moiety, for instance, in a trimethylsilylated epoxy alcohol, the silyl group could exert both steric and electronic effects on the ring-opening process.

The ring-opening of epoxides can be catalyzed by acids or bases. Under acidic conditions, the nucleophile generally attacks the more substituted carbon atom, while under basic or neutral conditions (with strong nucleophiles), the attack occurs at the less sterically hindered carbon atom via an SN2 mechanism. A silyl group can act as a bulky substituent, directing nucleophilic attack away from its position. Furthermore, intramolecular ring-opening is a possibility. For example, the ring-opening of epoxides by pendant silanol (B1196071) groups has been shown to be a viable synthetic method, proceeding with high regioselectivity and diastereoselectivity to form various oxygen heterocycles. This suggests that if the phenolic hydroxyl group were converted to a silyloxy group and an epoxide were present elsewhere in the molecule, intramolecular attack could be a potential reaction pathway, influenced by the specific geometry and tether length between the two functionalities.

Ligand Design Principles Incorporating Bulky Phenoxide Moieties

The design of ligands for specific applications in coordination chemistry often hinges on the deliberate control of the steric and electronic environment around the metal center. Bulky phenoxide moieties, such as the deprotonated form of this compound, are exemplary of ligands designed to enforce significant steric hindrance. The primary principles behind incorporating such bulky groups are:

Steric Shielding: The large trimethylsilyl (-Si(CH₃)₃) groups at the ortho positions of the phenol ring create a sterically crowded pocket around the metal-oxygen bond. This shielding can prevent the coordination of additional ligands, leading to complexes with low coordination numbers. Furthermore, this steric bulk can kinetically stabilize reactive metal centers by inhibiting decomposition pathways such as dimerization or reaction with solvent molecules. escholarship.org

Control of Coordination Geometry: The steric demands of the ligand can dictate the geometry of the resulting complex. For instance, the presence of bulky substituents can favor the formation of linear or trigonal planar geometries over more common tetrahedral or octahedral arrangements. This control over the coordination environment is crucial for tuning the reactivity of the metal center in catalytic applications.

Modulation of Electronic Properties: While the primary effect of the trimethylsilyl groups is steric, they also have a modest electronic influence. Silyl groups are generally considered to be weakly electron-donating through σ-induction and can also participate in σ-π interactions. These electronic effects, though less pronounced than the steric effects, can subtly modify the electron density at the metal center, thereby influencing its redox properties and reactivity. rsc.org

Enhanced Solubility: The presence of lipophilic trimethylsilyl groups often enhances the solubility of the resulting metal complexes in nonpolar organic solvents, which is a practical advantage for synthesis, characterization, and application in homogeneous catalysis.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating the 4-Methyl-2,6-bis(trimethylsilyl)phenoxide ligand typically involves the reaction of the corresponding metal precursor with the free phenol or its alkali metal salt. Common synthetic routes include salt metathesis and alkane or amine elimination reactions.

While specific studies on lanthanide complexes with this compound are not extensively documented, valuable insights can be drawn from analogous systems with sterically similar bulky phenoxide ligands, such as 2,6-di-tert-butyl-4-methylphenoxide. The synthesis of bis(aryloxo) lanthanide chlorides of the type [Ln(OAr)₂Cl(THF)₂] (where Ar = 2,6-di-tert-butyl-4-methylphenyl) has been achieved through the reaction of anhydrous lanthanide trichlorides (LnCl₃) with two equivalents of the sodium aryloxide (NaOAr) in tetrahydrofuran (B95107) (THF). These complexes serve as versatile starting materials for the synthesis of other heteroleptic lanthanide aryloxides.

For instance, the reaction of [Yb(OAr)₂Cl(THF)₂] with one equivalent of methylcyclopentadienyl sodium (MeCpNa) yields the mixed-ligand complex [(MeCp)Yb(OAr)₂(THF)]. Furthermore, reduction of the trivalent lanthanide precursors with sodium metal can lead to the formation of divalent aryloxo lanthanide complexes, such as [Sm(OAr)₂(THF)₃] and [Yb(OAr)₂(THF)₃].

The characterization of these paramagnetic lanthanide complexes relies on a combination of techniques. X-ray crystallography is essential for determining the solid-state structure and coordination environment of the metal ion. Elemental analysis confirms the stoichiometry of the complexes. Spectroscopic techniques such as IR spectroscopy can confirm the coordination of the phenoxide ligand. Due to the paramagnetic nature of most lanthanide ions, NMR spectroscopy often yields broad and shifted signals, but can still provide structural information in some cases.

Table 1: Selected Analogous Lanthanide Complexes with Bulky Phenoxide Ligands

| Complex | Synthesis Method | Key Characterization | Reference |

|---|---|---|---|

| [Ln(OAr)₂Cl(THF)₂] (Ar = 2,6-di-tert-butyl-4-methylphenyl; Ln = Sm, Er, Yb, Y) | Salt metathesis from LnCl₃ and NaOAr | X-ray crystallography, Elemental Analysis | mdpi.com |

| [(MeCp)Yb(OAr)₂(THF)] | Salt metathesis from [Yb(OAr)₂Cl(THF)₂] and MeCpNa | Not specified | mdpi.com |

The coordination chemistry of this compound with transition metals, including copper(II), is driven by the formation of a stable metal-phenoxide bond. While specific examples with this exact ligand are scarce in the literature, the behavior of other sterically hindered phenols provides a strong basis for understanding their properties.

The synthesis of copper(II) complexes with substituted phenols can often be achieved by reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the phenol in the presence of a base to facilitate deprotonation. The resulting complexes can be mononuclear or polynuclear, depending on the ligand and reaction conditions. For example, dinuclear copper(II) complexes have been synthesized with 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol, where the two copper centers are bridged by the phenolate (B1203915) oxygen. rutgers.edunih.gov

Characterization of these complexes typically involves:

Infrared (IR) Spectroscopy: To confirm the coordination of the phenolate ligand by observing the shifts in the C-O stretching frequency.

UV-Vis Spectroscopy: To probe the electronic transitions within the complex, which are sensitive to the coordination geometry of the copper(II) ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic d⁹ copper(II) complexes, EPR is a powerful tool to determine the ground electronic state and provide information about the symmetry of the coordination environment.

Magnetic Susceptibility Measurements: To investigate magnetic exchange interactions in polynuclear complexes.

The bulky trimethylsilyl groups in this compound would be expected to favor the formation of mononuclear copper(II) complexes with a low coordination number, likely featuring a distorted tetrahedral or square planar geometry. nih.gov

Group 4 (Ti, Zr, Hf) metallocene complexes incorporating phenoxide ligands are of interest for their potential applications in catalysis, particularly in olefin polymerization. The synthesis of such complexes often involves the reaction of the metallocene dichloride (Cp₂MCl₂) with the alkali metal salt of the phenol.

The characterization of these diamagnetic d⁰ complexes heavily relies on:

¹H and ¹³C NMR Spectroscopy: To elucidate the structure in solution. Variable-temperature NMR studies can reveal dynamic processes such as hindered rotation around the M-O bond, which is a direct consequence of the steric bulk of the aryloxide ligand.

X-ray Crystallography: To determine the solid-state structure and precisely measure the steric interactions between the bulky phenoxide ligand and the cyclopentadienyl (B1206354) rings.

The trimethylsilyl groups of the target ligand would impose even greater steric hindrance than isopropyl groups, likely leading to more pronounced dynamic behavior in solution and potentially favoring the formation of mono-substituted metallocene complexes.

Structural Elucidation of Metal-Phenoxide Complexes

X-ray crystallography is the definitive method for the structural elucidation of metal-phenoxide complexes. The steric bulk of the 2,6-bis(trimethylsilyl) groups in the 4-Methyl-2,6-bis(trimethylsilyl)phenoxide ligand is expected to have a profound impact on the resulting molecular structures.

Based on analogous systems, several structural features can be anticipated:

Low Coordination Numbers: The ligand's steric bulk is likely to restrict the number of other ligands that can coordinate to the metal center. For example, in lanthanide complexes, this can lead to coordination numbers lower than the typically high values observed for these ions.

Distorted Geometries: The steric repulsion between the bulky silyl groups and other ligands in the coordination sphere will likely lead to distorted coordination geometries. For instance, in a nominally tetrahedral complex, the bond angles may deviate significantly from the ideal 109.5°.

Increased Metal-Oxygen Bond Lengths: Steric crowding around the metal center can lead to an elongation of the metal-ligand bonds, including the metal-phenoxide bond, to relieve steric strain.

Hindered Rotation: In solution, the steric interactions can create a significant energy barrier to rotation around the metal-oxygen-carbon bonds, which can be observed by dynamic NMR spectroscopy.

In the case of the analogous [Ln(OAr)₂Cl(THF)₂] (Ar = 2,6-di-tert-butyl-4-methylphenyl) complexes, X-ray diffraction revealed a distorted trigonal bipyramidal geometry around the lanthanide ion. mdpi.com This demonstrates how bulky phenoxide ligands can enforce specific, often less common, coordination environments.

Conclusion

Strategies for the Direct Synthesis of this compound

Directly synthesizing this compound from its parent phenol, p-cresol (B1678582), involves the introduction of two trimethylsilyl groups specifically at the ortho positions relative to the hydroxyl group. This requires highly regioselective methods to overcome the challenge of functionalizing sterically hindered positions and preventing silylation at the para position, which is already occupied by a methyl group.

The selective functionalization of C–H bonds ortho to a hydroxyl group is a powerful tool in organic synthesis. researchgate.net Various strategies have been developed to achieve this transformation, often relying on directing groups to guide the silylating agent to the desired position.

One prominent approach is the use of metal catalysis. Transition metals like iridium, rhodium, and copper have been employed to catalyze the ortho-silylation of phenols. nih.govberkeley.edunih.gov These methods often involve the temporary installation of a directing group on the phenolic oxygen, which then coordinates to the metal center, bringing the catalyst into proximity with the ortho C-H bonds for activation. For instance, a strategy has been developed using traceless acetal (B89532) directing groups. nih.gov This involves an iridium-catalyzed hydrosilylation of phenyl acetates, followed by a rhodium-catalyzed C-H silylation to form dioxasilines. A subsequent nucleophilic addition to the silicon atom removes the directing group and yields the ortho-silylated phenol. nih.govscispace.com

Another established method is Directed ortho-Metalation (DoM). scispace.com This technique involves deprotonation of an acidic proton ortho to a directing group using a strong base, typically an organolithium reagent. The resulting aryl-lithium species then reacts with an electrophilic silicon source, such as chlorotrimethylsilane (B32843), to introduce the silyl (B83357) group. The hydroxyl group of the phenol itself can act as a directing group after deprotonation.

The table below summarizes key features of different ortho-silylation strategies.

| Method | Catalyst/Reagent | Directing Group | Key Features |

| Metal-Catalyzed C-H Silylation | Iridium (Ir), Rhodium (Rh) | Acetal nih.govscispace.com | Single-pot sequential reaction; traceless directing group. nih.gov |

| Metal-Mediated C-H Functionalization | Copper (Cu) | Phenanthroline researchgate.net | Easily attachable and detachable directing group. researchgate.net |

| Directed ortho-Metalation (DoM) | Organolithium reagents (e.g., n-BuLi) | Deprotonated Hydroxyl | Strong base required; reaction with silyl electrophile. scispace.com |

The synthesis of this compound from p-cresol is typically achieved through a sequential functionalization pathway. This involves the introduction of the first TMS group, followed by the introduction of the second.

The first step is the mono-silylation of p-cresol to form 4-methyl-2-(trimethylsilyl)phenol (B14607092). This can be accomplished by reacting 2-bromo-p-cresol with chlorotrimethylsilane, followed by lithiation and rearrangement. lookchem.com Once the mono-silylated intermediate is obtained, a second ortho-silylation is performed. This second step can be more challenging due to the increased steric hindrance from the first TMS group. A DoM approach is often effective here. The mono-silylated phenol is treated with a strong base like n-butyllithium to deprotonate the remaining ortho-position, followed by quenching with chlorotrimethylsilane to install the second TMS group, yielding the desired this compound.

This stepwise approach allows for controlled introduction of the silyl groups, ensuring the correct substitution pattern on the phenolic ring.

Synthesis of Key Precursors and Analogous Silylated Phenols

The synthesis of the target molecule relies on the availability of key precursors and an understanding of the synthesis of related silylated compounds.

Mono-silylated phenols are crucial intermediates for the synthesis of their di-silylated counterparts. The synthesis of o-(trimethylsilyl)phenol, for example, can be achieved from (2-bromophenoxy)trimethylsilane. chemicalbook.com This precursor is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) and cooled to -78°C. An organolithium reagent, such as n-butyllithium, is then added dropwise. chemicalbook.com This induces a lithium-halogen exchange, followed by a retro-Brook rearrangement to yield the final product, 2-(trimethylsilyl)phenol, after an aqueous workup. chemicalbook.com A similar strategy is employed for the synthesis of 4-methyl-2-(trimethylsilyl)phenol from 2-bromo-4-methylphenol, which serves as the direct precursor for the second silylation step. lookchem.com

The following table outlines a typical synthesis for a mono-silylated phenol.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| (2-Bromophenoxy)trimethylsilane chemicalbook.com | n-Butyllithium | Tetrahydrofuran (THF) | -78°C to room temp. | o-(Trimethylsilyl)phenol | 93% chemicalbook.com |

| 2-Bromo-p-cresol lookchem.com | Chlorotrimethylsilane, n-Butyllithium | Diethyl ether, Hexane | Room temperature | 4-Methyl-2-(trimethylsilyl)phenol | 79% lookchem.com |

Analogous structures, such as those containing hydroxymethyl groups instead of silyl groups, provide insight into the functionalization of the p-cresol scaffold. 2,6-Bis(hydroxymethyl)-p-cresol is a well-known compound used in polymer and resin synthesis. orgasynth.comsigmaaldrich.com Its synthesis is typically achieved through the reaction of p-cresol with formaldehyde (B43269) in the presence of a base. chemicalbook.comprepchem.com

In a representative procedure, p-cresol is dissolved in an aqueous solution of sodium hydroxide. chemicalbook.comprepchem.com Aqueous formaldehyde is then added, and the mixture is stirred at room temperature for an extended period (e.g., 24-96 hours). chemicalbook.comprepchem.com After the reaction, the mixture is neutralized with an acid like acetic acid to precipitate the product, 2,6-bis(hydroxymethyl)-p-cresol, which can then be purified by recrystallization. chemicalbook.comprepchem.com

| Starting Material | Reagents | Conditions | Product | Yield |

| p-Cresol chemicalbook.com | Formaldehyde, Sodium Hydroxide, Acetic Acid | Room temp., 24h | 2,6-Bis(hydroxymethyl)-p-cresol | Not specified chemicalbook.com |

| o-Cresol prepchem.com | Formalin, Sodium Hydroxide, Acetic Acid | 25°C, 96h | 2,6-Bis(hydroxymethyl)-4-methylphenol | 75 mol% prepchem.com |

A broader understanding of silylation chemistry can be gained by examining the synthesis of other molecules containing two TMS groups. Various silylating agents are used for these purposes, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) being among the most common due to their high reactivity and volatile by-products. dshs-koeln.de Bis(trimethylsilyl)acetamide (BSA) is another highly reactive silyl donor. acs.org

Advanced Synthetic Techniques Relevant to Silylated Phenols

The synthesis of silylated phenols and their derivatives often requires advanced techniques to achieve high purity, yield, and selectivity. These methods are particularly crucial in the context of organometallic chemistry, where the ligands' properties can significantly influence the characteristics of the resulting metal complexes. This section explores salt-free reduction protocols and strategies for the selective removal of silyl and methyl protecting groups, which are pivotal for the manipulation of complex silylated phenolic structures.

Salt-Free Reduction Protocols in Organometallic Synthesis

In the realm of organometallic synthesis, the reduction of metal halides is a fundamental step to generate reactive, low-valent metal centers that can then be coordinated by ligands such as silylated phenols. Traditional reduction methods often employ alkali metals, which unfortunately co-generate alkali metal salts. These salt byproducts can complicate the purification of the desired organometallic complexes and may even interfere with their reactivity. wikipedia.org

Salt-free reduction protocols offer an elegant solution to this problem by utilizing electron-rich trimethylsilyl reagents as the reducing agents. wikipedia.org The key advantage of this methodology is that the byproducts are neutral, volatile organic compounds that are easily separated from the final organometallic product. wikipedia.org This approach leads to higher purity of the target complexes and can improve their catalytic performance by eliminating interference from salt impurities. nih.govresearchgate.net

A common class of reagents used in salt-free reductions are bis(trimethylsilyl) derivatives of nitrogen heterocycles, such as N,N'-bis(trimethylsilyl)-4,4'-bipyridinylidene and related pyrazine (B50134) or cyclohexadiene-based compounds. wikipedia.orgnih.gov These reagents are effective in reducing a variety of transition metal halides. nih.gov For instance, the reduction of tungsten hexachloride with a silylated pyrazine reagent proceeds cleanly to the tetrachloride, with the byproducts being the neutral pyrazine and trimethylsilyl chloride. wikipedia.org

The general principle of these reactions involves the transfer of electrons from the electron-rich silyl reagent to the metal center, leading to a change in the oxidation state of the metal and the formation of a stable, neutral organic molecule and a trimethylsilyl halide. The reaction can be generalized as follows:

2 M-X + (TMS)₂-R → 2 M + R + 2 TMS-X

Where M is a metal, X is a halide, and (TMS)₂-R is the silylated reducing agent.

The application of these salt-free reduction techniques is particularly relevant to the synthesis of organometallic complexes bearing silylated phenol ligands. By avoiding salt byproducts, the isolation of pure metal-phenoxide complexes is greatly facilitated, which is crucial for their subsequent use in catalysis or materials science.

Demethylation and Desilylation Strategies

The strategic removal of methyl and trimethylsilyl protecting groups is a critical aspect of synthetic organic chemistry, allowing for the unmasking of hydroxyl functionalities at desired stages of a synthetic sequence. In the context of this compound and related structures, the ability to selectively cleave the O-Si or O-C bonds is essential for further functionalization or for the preparation of the final target molecule.

Desilylation Strategies

The cleavage of aryl silyl ethers, such as the trimethylsilyl ether of a phenol, can be achieved under various conditions, with the choice of reagent often dictated by the presence of other functional groups in the molecule. Chemoselectivity is a key consideration, especially when needing to deprotect a phenolic hydroxyl group in the presence of an aliphatic silyl ether or other sensitive moieties.

Several methods have been developed for the chemoselective deprotection of aryl silyl ethers. These methods often exploit the electronic differences between the aryl C-O bond and the alkyl C-O bond. For instance, sodium hydride in DMF has been shown to be an efficient system for the selective removal of aryl silyl protecting groups at room temperature. rsc.org Another approach involves the use of catalytic quantities of trimethylsilyl bromide in methanol, which can chemoselectively cleave a range of alkyl silyl ethers in the presence of aryl silyl ethers. rsc.org The table below summarizes some of the advanced methods for the desilylation of aryl silyl ethers.

| Reagent/Conditions | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| NaH / DMF | Aryl silyl ethers | Rapid, room temperature, high chemoselectivity and yield. | rsc.org |

| TMSBr (catalytic) / MeOH | Alkyl silyl ethers in the presence of aryl silyl ethers | Mild, efficient, and highly chemoselective. | rsc.org |

| Hf(OTf)₄ (catalytic) | 1°, 2°, 3° alkyl and aryl TBS ethers | Highly potent, allows for regioselective deprotection. | organic-chemistry.org |

| DBU | Aryl silyl ethers | Smooth desilylation in the presence of base-sensitive groups. | organic-chemistry.org |

| Acetyl chloride (catalytic) / MeOH | TBS and TBDPS ethers | Mild, tolerates various other protecting groups. | organic-chemistry.org |

Demethylation Strategies

The cleavage of the methyl ether of a phenol to reveal the free hydroxyl group is another important transformation. This reaction, known as O-demethylation, often requires harsher conditions than desilylation due to the greater stability of the C-O bond in an aryl methyl ether. However, several reagents and methods have been developed to achieve this transformation with varying degrees of selectivity and mildness.

Traditional methods for demethylation often involve strong acids like HBr or Lewis acids such as BBr₃. While effective, these reagents can lack selectivity in complex molecules. More recent advances have focused on developing milder and more selective protocols. For example, the use of iodocyclohexane (B1584034) under reflux conditions has been reported for the efficient demethylation of aryl methyl ethers. researchgate.net Biocatalytic methods, employing enzymes like Rieske monooxygenases, are also emerging as a green and highly selective alternative for O-demethylation. nih.gov The following table provides an overview of some common and advanced demethylation strategies.

| Reagent/Conditions | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| BBr₃ / CH₂Cl₂ | Aryl methyl ethers | Widely used, effective but can be harsh. | researchgate.net |

| Iodocyclohexane / DMF, reflux | Aryl methyl ethers | Efficient under neutral conditions. | researchgate.net |

| BeCl₂ / Toluene, reflux | Aryl methyl ethers | Highly selective reagent. | researchgate.net |

| Sodium isopropyl thiolate / DMF, reflux | Aryl methyl ethers | A non-acidic approach using a thiolate nucleophile. | researchgate.net |

| Rieske Monooxygenase (biocatalytic) | Various aryl methyl ethers | Mild, highly selective, and environmentally friendly. | nih.gov |

Catalytic Applications of 4 Methyl 2,6 Bis Trimethylsilyl Phenol Based Systems

Regeneration and Reusability Studies of Catalytic Materials

The reusability of a catalyst is a critical factor in sustainable and economically viable chemical processes. Typically, regeneration studies for heterogeneous catalysts involve processes such as washing with solvents to remove adsorbed species, thermal treatments to restore active sites, or chemical treatments to regenerate the catalyst's structure and activity. For homogeneous catalysts, regeneration might involve techniques to separate the catalyst from the reaction products for subsequent reuse.

While general principles of catalyst regeneration are well-established, the specific methodologies and their effectiveness are highly dependent on the nature of the catalyst, the reactants, and the reaction conditions. Without specific experimental data on catalytic systems based on 4-Methyl-2,6-bis(trimethylsilyl)phenol, a detailed analysis of their regeneration and reusability, including data on performance over multiple cycles, cannot be provided at this time. Further research in this specific area is required to elucidate the potential for recycling and reuse of such catalytic materials.

Applications in Advanced Organic Synthesis

Utilization as Reagents for Introducing Trimethylsilyl (B98337) Functionalities

While the name suggests a role in silylation, 4-Methyl-2,6-bis(trimethylsilyl)phenol is not typically employed as a reagent for transferring trimethylsilyl (TMS) groups to other molecules. Instead, the significance of the two ortho-TMS groups lies in their ability to act as crucial directing and temporary functional groups that facilitate specific synthetic transformations.

The primary role of the trimethylsilyl groups in this compound is to enable its conversion into a precursor for reactive intermediates, most notably arynes. The SiMe₃ group at the 2-position is essential for the fluoride-induced elimination pathway that generates the aryne. The second SiMe₃ group at the 6-position adds significant steric bulk, which can influence the stability and subsequent reaction selectivity of the aryne intermediate. Furthermore, the presence of these bulky groups can sterically shield the phenolic oxygen, modifying its reactivity and nucleophilicity compared to less substituted phenols. This steric hindrance is a key feature exploited in the design of complex synthetic routes.

Precursors for the Generation of Reactive Intermediates, e.g., Arynes

A paramount application of silylated phenols, including this compound, is in the generation of arynes. Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. The most common and mild method for aryne generation, often referred to as the Kobayashi protocol, utilizes 2-(trimethylsilyl)aryl triflates as precursors. nih.govsci-hub.se

The synthesis of such a precursor from this compound would involve the conversion of the phenolic hydroxyl group into a good leaving group, typically a trifluoromethanesulfonate (B1224126) (triflate). Upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), a 1,2-elimination reaction is induced. nih.gov The fluoride ion attacks the silicon atom of the ortho-TMS group, and concurrently, the triflate group departs, generating the highly reactive 4-methyl-6-(trimethylsilyl)benzyne intermediate. This method allows for the formation of arynes under relatively mild conditions, which is crucial for their use in complex synthetic sequences. nih.govacs.orgresearchgate.net

| Aryne Precursor Class | Starting Material | Generation Conditions | Key Features |

|---|---|---|---|

| 2-(Trimethylsilyl)aryl triflates | Phenols | 1) Triflation (e.g., Tf₂O) 2) Fluoride source (e.g., CsF, KF) | Mild generation conditions; wide functional group tolerance. nih.gov |

| 2-(Trimethylsilyl)aryl 4-chlorobenzenesulfonates | Phenols | 1) Reaction with 4-chlorobenzenesulfonyl chloride 2) Fluoride source (e.g., CsF) | Avoids the use of expensive and corrosive trifluoromethanesulfonic anhydride. nih.govacs.org |

| ortho-(Trimethylsilyl)phenyl imidazolylsulfonates | Phenols | 1) Reaction with sulfonyldiimidazole 2) Fluoride source | Demonstrates similar reactivity to triflate precursors. manchester.ac.uk |

| o-Triazenylarylboronic acids | Anilines | Silica gel | Aniline-based alternative to phenol (B47542) precursors, offering mild, metal-free generation. sci-hub.se |

Role in the Synthesis of Complex Organic Architectures

The aryne intermediates generated from precursors like this compound are powerful tools for constructing complex molecular frameworks. Their high reactivity allows them to participate in a variety of transformations, including nucleophilic additions, pericyclic reactions (such as [4+2] and [2+2] cycloadditions), and insertion reactions. nih.govresearchgate.net This versatility has been harnessed in the total synthesis of numerous bioactive natural products and other intricate organic structures. nih.govresearchgate.net

A notable example is the use of a 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (B8647990) precursor, derived from a corresponding phenol, in the total synthesis of (±)-aporphine. nih.govacs.orgresearchgate.net Furthermore, highly substituted arynes, such as those that would be generated from the title compound, provide access to densely functionalized aromatic rings that would be difficult to assemble using traditional methods. caltech.edu This approach allows for a convergent synthesis strategy, circumventing the need for late-stage functionalization of already-formed aromatic systems. caltech.edu The use of aryne chemistry has been successfully applied to the synthesis of various heterocycles, including benzofurans and isoquinolines, and has been instrumental in building the core structures of complex alkaloids like bis-tetrahydroisoquinolines. orgsyn.org

| Complex Architecture | Synthetic Reaction | Precursor Class | Significance |

|---|---|---|---|

| (±)-Aporphine | Nucleophilic addition | 2-(Trimethylsilyl)aryl 4-chlorobenzenesulfonate | Demonstrates application in natural product total synthesis. nih.govresearchgate.net |

| Biaryl Phenols | Cascade nucleophilic addition / Smiles–Truce rearrangement | Functionalized Kobayashi precursors | Provides transition metal-free access to hindered biaryl motifs. acs.org |

| Helicenes | Phenol arylation | Aryl chlorides (aryne source) | Direct synthesis of complex, sterically crowded polycyclic aromatic compounds. nih.gov |

| Densely Functionalized Isoquinolines | Acyl-alkylation / in situ condensation | 2-(Trimethylsilyl)aryl triflate | Rapid construction of complex heterocyclic scaffolds relevant to alkaloids. orgsyn.org |

| Various Heterocycles (e.g., Benzofurans, Benzothiazoles) | Cycloaddition / Annulation | 2-(Trimethylsilyl)aryl triflate | Versatile one-step construction of important heterocyclic systems. orgsyn.org |

Contributions to Stereoselective Synthesis Methodologies

Achieving stereoselectivity in reactions involving planar, achiral aryne intermediates is a significant challenge in modern organic synthesis. The control of stereochemistry typically relies on the use of chiral reactants, catalysts, or trapping agents that interact with the aryne in a stereochemically defined manner. While direct evidence linking this compound to established stereoselective methodologies is limited, the structural features of the aryne it generates are relevant to this field.

There has been a report of harnessing arynes for the asymmetric construction of all-carbon quaternary stereocenters, a particularly challenging synthetic task. orgsyn.org In such reactions, the steric and electronic properties of the substituents on the aryne can play a crucial role. A highly substituted and sterically demanding aryne, such as 4-methyl-6-(trimethylsilyl)benzyne, would present a unique topographical environment. This steric bulk could influence the trajectory of an approaching chiral nucleophile or the geometry of a transition state involving a chiral catalyst, potentially enhancing the degree of stereochemical induction. The symmetrical nature of the substitution pattern in some precursors can also be advantageous in simplifying the regiochemical outcomes of reactions, allowing for a clearer focus on controlling stereoselectivity. caltech.edu

Application in the Preparation of Advanced Functional Materials

The synthesis of advanced functional materials, such as high-performance polymers, organic light-emitting diodes (OLEDs), and molecular sensors, often requires monomers with precise and complex substitution patterns. nih.gov Phenolic compounds are important building blocks for many of these materials, including epoxy resins and poly(arylene ether)s. nih.gov

Aryne chemistry provides a powerful, transition metal-free method for synthesizing these highly substituted building blocks. nih.govresearchgate.netacs.org The aryne generated from this compound could be trapped with various nucleophiles to create a diverse range of functionalized monomers. The resulting aromatic rings would be decorated with methyl and trimethylsilyl groups, which can impart desirable properties to a final material, such as:

Increased Solubility: The bulky, nonpolar silyl (B83357) groups can enhance the solubility of rigid polymer backbones in common organic solvents, improving processability.

High Thermal Stability: The robust aromatic core and stable C-Si bonds can contribute to the thermal stability of the resulting materials.

Controlled Morphology: The steric bulk of the substituents can prevent close packing of polymer chains, influencing the material's morphology and properties like glass transition temperature.

Therefore, while not a direct monomer itself, this compound serves as a valuable precursor to the specialized monomers required for the synthesis of next-generation functional materials. nih.govresearchgate.net

Theoretical and Computational Studies of 4 Methyl 2,6 Bis Trimethylsilyl Phenol

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules. For a molecule like 4-Methyl-2,6-bis(trimethylsilyl)phenol, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, particularly the C-Si and C-O bonds, to identify the global minimum energy conformation. However, specific optimized structural data for this compound are not available.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring, while the LUMO distribution would depend on the interplay of the methyl and trimethylsilyl (B98337) substituents. Without specific calculations, the exact energies and spatial distributions of these orbitals remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, providing insights into its reactivity and intermolecular interaction sites. It is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue denotes electron-deficient, positive potential regions (prone to nucleophilic attack). For this phenol derivative, the most negative region would be expected around the oxygen atom of the hydroxyl group, while positive potentials would be located around the hydroxyl hydrogen and the hydrogens of the methyl and trimethylsilyl groups. A specific, calculated MEP map for this compound could not be found.

Vibrational Frequency Analysis and Correlation with Experimental Data

Computational vibrational analysis predicts the frequencies and intensities of a molecule's fundamental vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies (often scaled to correct for systematic errors), a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. Such a comparative analysis for this compound has not been reported in the available literature.

Computational Investigation of Intramolecular Interactions, e.g., Hydrogen Bonding

The presence of a hydroxyl group and bulky trimethylsilyl groups in the ortho positions raises the possibility of intramolecular interactions. Computational methods like Natural Bond Orbital (NBO) analysis can be used to investigate weak interactions, such as potential hydrogen bonding between the hydroxyl hydrogen and the silicon atoms or the π-system of the ring. These interactions can significantly influence the molecule's preferred conformation and reactivity. However, specific studies detailing such investigations for this compound are absent.

Mechanistic Modeling of Reactivity Pathways

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. This involves calculating the potential energy surfaces for proposed reaction pathways, identifying transition states, and determining activation energies. For instance, the role of this compound as a sterically hindered phenol suggests its potential use as an antioxidant; mechanistic modeling could explore its hydrogen atom transfer (HAT) or single electron transfer (SET) pathways. No such mechanistic modeling studies were found for this specific molecule.

An exploration of the forward-looking research trajectories for the chemical compound this compound reveals significant potential across a spectrum of chemical sciences. As a sterically hindered phenol with reactive silicon functional groups, its unique structural and electronic properties position it as a valuable scaffold for innovation in synthesis, catalysis, materials science, and computational chemistry. This article delineates the emerging research areas and future directions poised to unlock the full potential of this versatile molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.